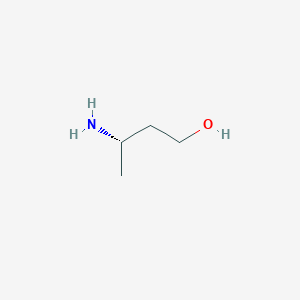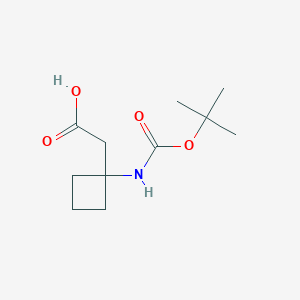
(S)-3-Aminobutan-1-ol
Übersicht
Beschreibung
(-)-3-Aminobutan-1-ol (also known as (-)-3-aminoisobutanol or (-)-3-AIB) is an organic compound that is found in nature and is used in various scientific and industrial applications. This compound has been studied extensively in the past few decades due to its unique properties and potential applications. (-)-3-Aminobutan-1-ol is a chiral molecule with two enantiomers, and it is a versatile building block for organic synthesis. It has a wide range of uses in the pharmaceutical, food, and cosmetic industries. In addition, (-)-3-Aminobutan-1-ol has been found to have significant biological activity, including antimicrobial, antioxidant, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Pharmaceuticals
A study explored the stereoisomers of Ethambutol, a drug containing (S)-3-Aminobutan-1-ol. The research showed that Ethambutol has S,S absolute stereochemistry, confirmed through the synthesis of its stereomers and chiral chromatography. This finding is significant in understanding the drug's structure and efficacy (Blessington & Beiraghi, 1990).
Biochemical Impact on Organisms
Research on the effects of 2-aminobutan-1-ols, including (S)-3-Aminobutan-1-ol, revealed their impact on the growth of the housefly, Musca domestica. The study found that these compounds retard larval growth and alter phospholipid composition in larvae, demonstrating their biochemical influence on living organisms (Bridges & Ricketts, 1968).
Biofuel Production
In biofuel research, (S)-3-Aminobutan-1-ol is relevant in the context of isobutanol production. A study showcased engineered enzymes, including alcohol dehydrogenase, that enable the anaerobic production of isobutanol, a potential biofuel. This demonstrates the application of (S)-3-Aminobutan-1-ol derivatives in renewable energy sources (Bastian et al., 2011).
Chemical Synthesis and Reactions
The compound's use in Mannich reactions, which are important in organic synthesis, was investigated. These reactions involve the condensation of resorcarenes with amino alcohols like (S)-3-Aminobutan-1-ol, leading to various products used in advanced chemical synthesis (Schmidt et al., 2000).
Eigenschaften
IUPAC Name |
(3S)-3-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZSYQMSHMXLT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433065 | |
| Record name | (S)-3-Aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminobutan-1-ol | |
CAS RN |
61477-39-2 | |
| Record name | (S)-3-Aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-aminobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (S)-3-Aminobutan-1-ol a molecule of interest in organic synthesis?
A: (S)-3-Aminobutan-1-ol serves as a valuable chiral building block in organic synthesis, particularly in the construction of complex natural products. For example, it plays a crucial role in the total synthesis of (-)-GB 13 and (+)-GB 16, members of the galbulimima alkaloid family. [] These alkaloids exhibit intriguing biological activities and serve as attractive targets for synthetic chemists.
Q2: Can you elaborate on the specific role of (S)-3-Aminobutan-1-ol in the synthesis of (-)-GB 13?
A: The synthesis leverages the chirality already present in (S)-3-Aminobutan-1-ol. The synthesis begins by condensing (S)-3-Aminobutan-1-ol with 1,3-cyclohexanedione. This condensation, followed by an intramolecular alkylation, yields a bicyclic enamine intermediate. This enamine is then further elaborated over a series of steps, with the initial stereochemistry of the (S)-3-Aminobutan-1-ol dictating crucial stereochemical outcomes in the final product, (-)-GB 13. []
Q3: Beyond natural product synthesis, are there other applications of (S)-3-Aminobutan-1-ol?
A: Yes, (S)-3-Aminobutan-1-ol holds promise as a potential starting material for the synthesis of other chiral compounds. Its use in the production of short-chain chiral amines is an area of ongoing research. [] Short-chain chiral amines are important components in various pharmaceuticals and other fine chemicals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)




![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)
![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)